1-Chloro-2-oxo-2-phenylethyl acetate
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Overview
Description
1-Chloro-2-oxo-2-phenylethyl acetate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of phenylacetic acid and is characterized by the presence of a chloro group, a keto group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-oxo-2-phenylethyl acetate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylethyl derivatives.
Reduction: 1-Chloro-2-hydroxy-2-phenylethyl acetate.
Hydrolysis: Phenylacetic acid and acetic acid.
Scientific Research Applications
1-Chloro-2-oxo-2-phenylethyl acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-chloro-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or other transformations. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl acetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Ethyl chlorooxoacetate: Contains an ethyl group instead of a phenyl group, leading to different reactivity and applications.
Phenylacetic acid: The parent compound, which lacks both the chloro and acetate groups.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and makes the compound valuable in various fields of research and industry .
Properties
CAS No. |
87992-02-7 |
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Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(1-chloro-2-oxo-2-phenylethyl) acetate |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-10(11)9(13)8-5-3-2-4-6-8/h2-6,10H,1H3 |
InChI Key |
SEDIWNPUZUBATF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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